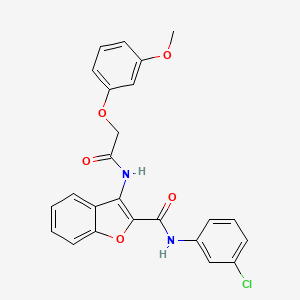![molecular formula C25H27N3O3 B2771529 N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide CAS No. 503561-70-4](/img/structure/B2771529.png)
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide, also known as FC-98, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide is part of a class of compounds with interesting molecular conformations. For instance, a study on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, which share a similar nicotinamide base, showed varied torsion angles and supramolecular structures influenced by substituent groups. These structural variations can significantly impact the compound's chemical behavior and potential applications in materials science and molecular engineering (Gomes et al., 2013).
Synthesis and Functionalization
The synthesis of nicotinamide derivatives, including those with furylmethyl groups, often involves multicomponent reactions that can yield a diverse array of functionalized molecules. These reactions are crucial for creating compounds with potential applications in drug discovery, material science, and chemical biology. An example is the formation of nicotinamide derivatives through the reaction of nicotinic acid with acetylenic compounds and alkyl isocyanides, showcasing the versatility of nicotinamide chemistry (Alizadeh et al., 2007).
Metabolic Pathways and Bioactivity
Nicotinamide derivatives are integral to various metabolic pathways in plants and potentially in other organisms. Studies on nicotinamide metabolism in plants reveal its conversion into nicotinic acid and its involvement in the synthesis of NAD+ and other metabolites, which are crucial for cellular energy and redox balance. This bioactivity underscores the potential biomedical applications of nicotinamide derivatives in understanding and manipulating metabolic pathways (Matsui et al., 2007).
Molecular Inhibition and Therapeutic Potential
Research on nicotinamide N-methyltransferase (NNMT) inhibitors, which might include compounds like this compound, highlights the enzyme's role in metabolic disorders and cancers. Inhibitors of NNMT can impact metabolic pathways, offering a therapeutic approach for treating obesity, diabetes, and certain cancers. The development and study of such inhibitors are crucial for advancing pharmacotherapy (Kannt et al., 2018).
Agricultural Applications
Nicotinamide derivatives have also been explored for their herbicidal activity. The design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, based on nicotinic acid, have shown promising herbicidal properties against various plant species. This suggests potential agricultural applications for nicotinamide derivatives in developing new, more effective herbicides (Yu et al., 2021).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-19-9-3-4-12-22(19)27-24(30)25(13-5-2-6-14-25)28(18-21-11-8-16-31-21)23(29)20-10-7-15-26-17-20/h3-4,7-12,15-17H,2,5-6,13-14,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYORGFWPDNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2771447.png)


![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2771457.png)

![6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2771459.png)

![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2771461.png)

![5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2771464.png)
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)